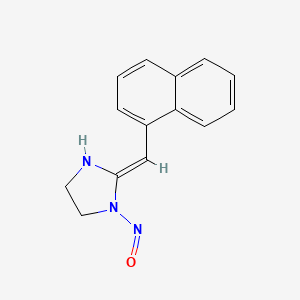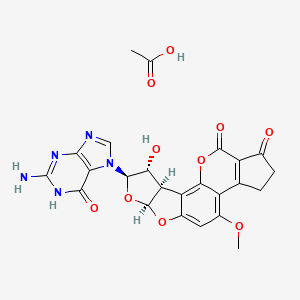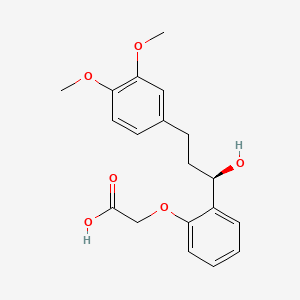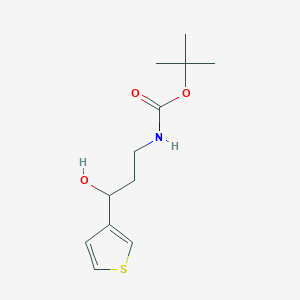![molecular formula C16H25N3O4 B13860722 Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Introduction of the Pyrimidinyl Group: This step involves the reaction of the piperidine derivative with a pyrimidine compound under basic conditions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrimidinyl derivative.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of pyrimidine derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrimidinyl group can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate is unique due to the presence of both a pyrimidinyl group and a hydroxyl group, which allows for specific interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C16H25N3O4 |
|---|---|
Peso molecular |
323.39 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-11(20)13-5-8-17-14(18-13)22-12-6-9-19(10-7-12)15(21)23-16(2,3)4/h5,8,11-12,20H,6-7,9-10H2,1-4H3 |
Clave InChI |
YJBVOXMRXDNCHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)





![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)




![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
